![molecular formula C24H25N3O4S B2666220 Methyl 3-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 422283-60-1](/img/structure/B2666220.png)

Methyl 3-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

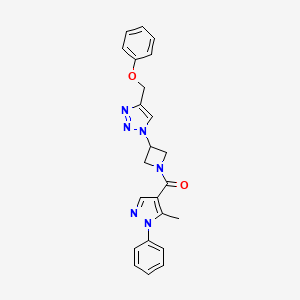

The compound is a complex organic molecule with several functional groups. It contains a quinazoline group, which is a type of heterocyclic compound, and an azepane group, which is a seven-membered ring containing nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The compound contains several rings and functional groups, which would contribute to its three-dimensional structure.Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the benzene ring can undergo electrophilic aromatic substitution .Applications De Recherche Scientifique

Metal-Organic Complexes

Research on the construction of copper metal–organic systems highlights the synthesis and application of flexible dicarboxylate ligands in creating metal–organic complexes with distinct structures, such as discrete molecular chairs, coordination polymers, and two-dimensional layer structures. These complexes have potential applications in catalysis, molecular recognition, and material science due to their unique chemical and physical properties (Dai et al., 2009).

Heterocyclic Chemistry

Heterocyclic compounds, including quinazolines and azepines, are subjects of extensive research due to their potential in medicinal chemistry and organic synthesis. For instance, studies on the synthesis of [1,2,3]Triazolo[1,5-a]quinoline explore novel synthetic routes to create heterocyclic compounds that could serve as intermediates for further chemical transformations or as scaffolds in drug development (Pokhodylo & Obushak, 2019).

Sulfoxide Thermolysis

Research on the regioselectivity of sulfoxide thermolysis in β‐Amino‐α‐sulfinyl esters reveals the intricate chemical behavior of sulfoxides under different conditions, offering insights into the synthesis of complex molecules with potential applications in organic synthesis and drug design (Bänziger et al., 2002).

Metal–Organic Supramolecules

The effect of the conformation of flexible carboxylate ligands on the structures of metal–organic supramolecules has been studied, demonstrating how ligand design influences the formation of metal–organic frameworks and supramolecular assemblies. These findings are relevant for the development of new materials with applications in catalysis, separation, and storage (Dai et al., 2010).

Fluorescence Derivatization

The use of specific quinoxaline derivatives as highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC) highlights the importance of chemical derivatization techniques in enhancing the detection and quantification of analytes in complex mixtures (Yamaguchi et al., 1987).

Propriétés

IUPAC Name |

methyl 3-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S/c1-31-23(30)18-10-11-19-20(14-18)25-24(32)27(22(19)29)15-16-6-8-17(9-7-16)21(28)26-12-4-2-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3,(H,25,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUAVQJJTIGESM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2666137.png)

![N-(3,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2666139.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666142.png)

![3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B2666146.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2666147.png)

![6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666151.png)

![1-Morpholino-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2666156.png)

![1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666157.png)

![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)

![(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2666160.png)